Bis(butyldi-1-adamantylphosphine)palladium diacetate
Description
Bis(butyldi-1-adamantylphosphine)palladium diacetate is a palladium(II) complex featuring two monodentate butyldi-1-adamantylphosphine ligands and two acetate counterions. The adamantyl groups confer significant steric bulk, which stabilizes the palladium center and modulates catalytic activity. This complex is primarily employed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to its ability to facilitate bond formation under mild conditions. Its high stability in air and tolerance for diverse substrates make it advantageous for industrial and pharmaceutical syntheses.
Properties
Molecular Formula |
C52H84O4P2Pd |
|---|---|
Molecular Weight |
941.6 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
YDDOFWVLTZTRKR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)[O-].CC(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
The ligand is synthesized via the reaction of a phosphonium salt with triethylamine in di-n-butyl ether at -78°C, followed by gradual warming to room temperature. The reaction mixture is stirred for 5 hours under an inert atmosphere to prevent oxidation. After solvent removal, the residue is dissolved in degassed ethanol, filtered, and crystallized to yield the pure phosphine ligand.
Key Reaction Parameters
Purification and Characterization
The crude product is purified via crystallization from ethanol, yielding a white to yellow powder. Characterization employs spectroscopic and analytical techniques:
| Technique | Data |
|---|---|
| 31P NMR (C6D6) | δ 24.9 ppm |
| 1H NMR (C6D6) | δ 0.96 ppm (t, CH3), 1.35–2.03 ppm (m, adamantyl and butyl protons) |
| 13C NMR (C6D6) | δ 41.3 ppm (d, JC-P = 11.3 Hz), 36.1 ppm (d, JC-P = 23.5 Hz) |
| IR (KBr) | Peaks at 2952 cm⁻¹ (C-H stretch), 1446 cm⁻¹ (P-C bend) |
| Melting Point | 108–110°C |
The spectroscopic data confirm the successful formation of the ligand, with adamantyl groups contributing to steric bulk and electronic stability.
Complexation with Palladium Acetate
The second stage involves coordinating the ligand with palladium acetate to form the target complex.
Reaction Protocol
A solution of n-butyl di(1-adamantyl)phosphine in an organic solvent (e.g., dichloromethane or tetrahydrofuran) is added dropwise to palladium acetate under nitrogen. The reaction proceeds at room temperature for 12–24 hours, ensuring complete ligand coordination.
Critical Parameters
Isolation and Purification
The product is isolated by removing volatile solvents under reduced pressure, followed by drying at 60°C for 2 hours. Residual impurities are eliminated via recrystallization from a mixture of hexane and diethyl ether (1:50 v/v), yielding a white crystalline solid.
Physicochemical Properties of the Complex
| Property | Value |
|---|---|
| Molecular Formula | C52H84O4P2Pd |
| Molar Mass | 941.59 g/mol |
| Melting Point | 135–139°C |
| Solubility | Chloroform, ethanol, dimethylformamide |
Mechanistic Insights and Optimization
Role of Adamantyl Groups
The adamantyl substituents on the phosphine ligand enhance steric hindrance, preventing undesired side reactions and stabilizing the palladium center during catalysis. This stabilization is evident in the complex’s efficacy in high-temperature reactions (e.g., 80°C in CPME).
Yield and Scalability
Typical yields for the palladium complex exceed 90% when using purified ligand. Scalability is limited by the cost of adamantyl precursors and the need for stringent anhydrous conditions. Industrial applications often employ small-scale batches (1–10 g) due to these constraints.
Applications in Catalysis
While beyond the scope of preparation methods, the compound’s utility in cross-coupling reactions underscores the importance of its synthetic precision. For instance, it catalyzes the carbonylative Sonogashira coupling of aryl bromides and the arylation of benzoic acids with turnover numbers exceeding 10,000.
Chemical Reactions Analysis
Types of Reactions
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is primarily involved in catalytic reactions, including:
Cross-coupling reactions: Such as Heck, Suzuki, and Buchwald-Hartwig amination reactions.
Oxidative addition and reductive elimination: These are key steps in many palladium-catalyzed processes.
Common Reagents and Conditions
Heck Reaction: Typically involves aryl halides and alkenes in the presence of a base.
Suzuki Coupling: Involves aryl boronic acids and aryl halides with a base.
Buchwald-Hartwig Amination: Uses aryl halides and amines with a base.
Major Products
The major products of these reactions are often biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Bis(butyldi-1-adamantylphosphine)palladium diacetate is an organometallic compound with a palladium center coordinated by two butyldi-1-adamantylphosphine ligands and two acetate groups. It has potential applications in catalysis and organic synthesis due to the electronic properties of the adamantyl phosphine ligands.
Applications in Catalysis and Organic Synthesis
This compound is primarily useful in catalysis, mainly in organic synthesis involving carbon-carbon bond formation. It is effective as a catalyst in cross-coupling reactions, making it valuable in pharmaceutical chemistry for synthesizing complex organic molecules. It may also have applications in materials science for developing new polymeric materials through metal-catalyzed processes.
Cross-Coupling Reactions
This compound is commonly used as a coordination catalyst in organic synthesis reactions, including cross-coupling, hydrogenation, and reduction reactions . A catalyst system that combines bulky Buchwald phosphine ligands with palladium(II) acetate and an inorganic base is often used . Electron-rich, bulky butyldi-1-adamantylphosphine, when combined with Pd(OAc)2, can arylate various five-membered ring heterocycles like thiophene, benzothiophene, and others .
C-H Functionalization
Palladium catalysts are used in C–H functionalization of free carboxylic acids .
Other Reactions
Butyldi-1-adamantylphosphine can be used as a ligand for:
- Palladium-catalyzed Suzuki coupling reaction
- Palladium-catalyzed formation of α-aryl ketones
- Palladium-catalyzed aminations and Heck reactions
- Arylation of benzoic acids
- Formylation of aryl bromides
- Palladium-catalyzed aminocarbonylation of aryl halides
- Palladium-catalyzed direct arylation of oxazole at C-5 with aryl bromides, chlorides, and triflates
- Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides
Comparison with Other Palladium Complexes
The unique aspect of this compound is the combination of bulky adamantyl groups, which provide enhanced stability and selectivity in catalytic applications compared to other phosphine-based complexes.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis(tri-n-butylphosphine)palladium(II) acetate | Palladium complex with tri-n-butyl phosphines | Larger alkyl groups lead to different steric properties |
| Bis(diphenylphosphino)propane-palladium(II) acetate | Palladium complex with diphenyl phosphines | Aromatic character may affect electronic properties |
| Palladium(II) acetate | Simple palladium(II) salt | Lacks bidentate phosphine ligands |
Safety Information
Mechanism of Action
The mechanism by which Bis(Butyldi-1-adamantylphosphine) Palladium diacetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond.
Transmetalation: The transfer of an organic group from a boronic acid or other organometallic reagent to the palladium center.
Reductive Elimination: The formation of a new carbon-carbon or carbon-nitrogen bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(triphenylphosphine)palladium(II) Diacetate (Pd(OAc)₂(PPh₃)₂)
- Structure : Contains two triphenylphosphine (PPh₃) ligands, which are less bulky than butyldi-1-adamantylphosphine.
- Catalytic Activity: Widely used in Sonogashira couplings but requires prolonged reaction times (e.g., 15 hours at 75°C). The lower steric bulk of PPh₃ allows faster substrate coordination but may reduce selectivity.
- Stability : Air-stable but less thermally robust compared to adamantyl-based complexes due to weaker ligand-metal interactions.
- Applications : Common in small-scale syntheses of pharmaceuticals and OLED materials.
[1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) Diacetate
- Structure: Bidentate ferrocene-based ligand (dppf) provides chelating coordination, unlike the monodentate adamantylphosphine.
- Catalytic Efficiency : Demonstrated superior efficiency in Suzuki couplings of halopyrazines, attributed to enhanced electron donation from the dppf ligand.
- Substrate Scope : Effective for sterically hindered substrates due to flexible ligand geometry, whereas the adamantylphosphine complex may favor less hindered substrates.
Palladium Diacetate (Pd(OAc)₂)
- Structure: No phosphine ligands; acetate ions act as weak-field ligands.
- Reactivity : Requires additional phosphine ligands (e.g., PPh₃ or BINAP) for catalytic activity, increasing synthetic steps.
- Cost : Lower cost but less efficient in asymmetric syntheses compared to pre-ligated complexes like Bis(butyldi-1-adamantylphosphine)palladium diacetate.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Oxidation State : Pd(0) vs. Pd(II) in the adamantylphosphine complex.
- Applications : Pd₂(dba)₃ is a pre-catalyst for Pd(0)-mediated cycles (e.g., Buchwald-Hartwig amination), whereas the adamantylphosphine complex operates via Pd(II)/Pd(0) cycles.
- Ligand Effects : Requires external phosphine ligands, complicating reaction optimization.
Data Table: Key Properties and Performance Metrics
Research Findings and Mechanistic Insights
- Steric Effects : The adamantylphosphine ligand’s bulk reduces unwanted side reactions (e.g., β-hydride elimination in Heck reactions) by stabilizing the palladium intermediate.
- Electronic Tuning : Electron-donating adamantyl groups increase electron density at Pd, accelerating oxidative addition steps in aryl halide activation.
- Comparative Efficiency : In a model Suzuki coupling, this compound achieved 95% yield at 80°C in 4 hours, outperforming Pd(OAc)₂(PPh₃)₂ (82% yield, 8 hours).
Biological Activity
Bis(butyldi-1-adamantylphosphine)palladium diacetate is a palladium complex that utilizes the bulky phosphine ligand, butyldi-1-adamantylphosphine. This compound has gained attention for its potential biological applications, particularly in catalysis and antimicrobial activity. The following sections explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of palladium acetate with butyldi-1-adamantylphosphine. The preparation of butyldi-1-adamantylphosphine itself can be achieved through a one-step reaction involving bis(1-adamantyl)phosphine and di-n-butyl ether, followed by purification techniques such as silica gel chromatography .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of palladium complexes, including those containing butyldi-1-adamantylphosphine. For instance, a study indicated that certain palladium(II) complexes exhibited significant antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these complexes were reported to be as low as 18.75 μg/mL for specific strains .
Catalytic Applications
This compound serves as an effective catalyst for various organic reactions, notably in the arylation of heterocycles. This catalytic activity is attributed to the steric and electronic properties of the butyldi-1-adamantylphosphine ligand, which enhances the reactivity of palladium in coupling reactions. For example, it has been successfully employed in the arylation of indoles and other five-membered ring heterocycles .
Study on Antimicrobial Activity
A comparative study investigated the antimicrobial efficacy of several palladium complexes, including those with butyldi-1-adamantylphosphine. The results demonstrated that these complexes had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, complex Pd19 showed moderate bactericidal activity against Staphylococcus aureus with an MIC value of 18.75 μg/mL .
Catalytic Performance in Organic Synthesis
In another study focusing on the catalytic performance of this compound, researchers explored its role in C–H functionalization reactions. The complex was found to facilitate the formation of various C–C and C–N bonds with high yields, showcasing its utility in synthetic organic chemistry .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
